1-(Cyclohexylmethyl)piperazine hydrochloride

Lipophilicity Drug-likeness Permeability

1-(Cyclohexylmethyl)piperazine hydrochloride is a substituted piperazine derivative featuring a cyclohexylmethyl substituent at the N1 position, isolated as the monohydrochloride salt (C₁₁H₂₃ClN₂, MW 218.77). This compound serves as a versatile chemical intermediate and a key building block in medicinal chemistry, particularly in the synthesis of melanocortin-4 receptor (MC4R) ligands, cAMP phosphodiesterase (PDE) inhibitors, and sigma receptor-targeted agents.

Molecular Formula C11H23ClN2
Molecular Weight 218.77 g/mol
CAS No. 412293-90-4
Cat. No. B3265875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)piperazine hydrochloride
CAS412293-90-4
Molecular FormulaC11H23ClN2
Molecular Weight218.77 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCNCC2.Cl
InChIInChI=1S/C11H22N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h11-12H,1-10H2;1H
InChIKeyBTBHXHNSNXFRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)piperazine Hydrochloride (CAS 412293-90-4) – Physicochemical and Pharmacological Baseline for Research Procurement


1-(Cyclohexylmethyl)piperazine hydrochloride is a substituted piperazine derivative featuring a cyclohexylmethyl substituent at the N1 position, isolated as the monohydrochloride salt (C₁₁H₂₃ClN₂, MW 218.77) [1]. This compound serves as a versatile chemical intermediate and a key building block in medicinal chemistry, particularly in the synthesis of melanocortin-4 receptor (MC4R) ligands, cAMP phosphodiesterase (PDE) inhibitors, and sigma receptor-targeted agents [2][3]. The hydrochloride salt form confers enhanced aqueous solubility compared to the free base, facilitating its use in biological assay systems and pharmaceutical formulations [1]. Its structural characteristics – a saturated, non-planar cyclohexylmethyl group attached to a piperazine core – differentiate it from aromatic-substituted analogs such as 1-benzylpiperazine and from directly attached cycloalkyl analogs such as 1-cyclohexylpiperazine [2].

Why 1-(Cyclohexylmethyl)piperazine Hydrochloride Cannot Be Casually Replaced by Benzylpiperazine or Other N-Substituted Piperazine Analogs


Substituting 1-(cyclohexylmethyl)piperazine hydrochloride with a generic N-substituted piperazine (e.g., 1-benzylpiperazine, 1-cyclohexylpiperazine) is not a chemically or pharmacologically benign exchange. The cyclohexylmethyl group imparts a uniquely balanced lipophilicity profile (XLogP3-AA = 2.0) that is approximately 0.6–0.9 log units higher than 1-benzylpiperazine (LogP ~1.36) and ~0.5 log units higher than 1-cyclohexylpiperazine (LogP ~1.49) [1][2]. This difference translates to a roughly 4- to 8-fold higher partition coefficient, significantly affecting membrane permeability, tissue distribution, and aqueous solubility characteristics. Critically, the cyclohexylmethyl substituent occupies a lipophilicity sweet spot: it is the maximum carbon count (C7) that maintains aqueous solubility at 10 mg/mL as the dihydrochloride salt, whereas the addition of even a single extra methylene group causes a precipitous loss of solubility [3]. In head-to-head pharmacological comparisons, the cyclohexylmethyl-bearing analog demonstrated a 15-fold improvement in MC4R binding affinity (Ki = 13 nM) relative to the benzyl analog (Ki = 200 nM) [4]. These quantitative differences in both physicochemical and pharmacological properties mean that substituting the cyclohexylmethyl moiety will predictably alter – and likely degrade – the performance of any molecular scaffold in which it is embedded.

Quantitative Differentiation Evidence for 1-(Cyclohexylmethyl)piperazine Hydrochloride vs. Closest Analogs


LogP Advantage of Cyclohexylmethyl Over Benzyl and Cyclohexyl Piperazine Analogs

1-(Cyclohexylmethyl)piperazine exhibits an XLogP3-AA value of 2.0 (PubChem computed) compared to 1-benzylpiperazine (LogP = 1.36–1.38) and 1-cyclohexylpiperazine (LogP = 1.49–1.63) [1][2]. This represents a ΔLogP of +0.51 to +0.64 relative to the benzyl analog and +0.37 to +0.51 relative to the cyclohexyl analog, corresponding to an approximately 3–4 fold greater lipophilicity. The higher LogP facilitates improved passive membrane permeability while remaining within drug-like chemical space (LogP <5).

Lipophilicity Drug-likeness Permeability

MC4R Binding Affinity: 15-Fold Improvement Over Benzyl Analog

In a systematic structure-activity relationship study by Briner et al. (2006), replacement of the benzyl group of a privileged MC4R scaffold with an aliphatic carbocycle was evaluated. The cyclohexylmethyl-substituted compound (26) exhibited a Ki of 13 nM for human MC4R, whereas the parent benzyl derivative (1) showed a Ki of 200 nM [1]. This represents a 15.4-fold improvement in binding affinity. For context, the cyclopentyl (23) and cyclohexyl (24) analogs displayed Ki values of 4 nM each, while cycloheptyl (25) was also around 13 nM [1]. MC4R affinities were determined by competitive inhibition of ¹²⁵I-NDP-α-MSH binding in HEK293 cells stably transfected with human MC4 receptors [1].

Melanocortin-4 receptor Metabolic disorders GPCR ligands

cAMP PDE Inhibitory Potency and Optimal Lipophilicity-Solubility Balance

Meanwell et al. (1992) identified the N-(cyclohexylmethyl)piperazinamide 21h as the lead compound from a series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives. Compound 21h inhibited human platelet cAMP PDE with an IC₅₀ = 0.4 nM and ADP-induced platelet aggregation with an IC₅₀ = 0.51 µM (3-min exposure) and 0.1 µM (15-min exposure) [1]. Critically, the cyclohexylmethyl substituent (7 carbon atoms) was found to be at the maximum allowable lipophilicity for maintaining aqueous solubility at 10 mg/mL as the dihydrochloride salt. Increasing the carbon count by even one additional CH₂ group – either in the cyclohexyl ring (21i) or in the tether (21l) – resulted in a precipitous reduction in aqueous solubility [1]. The N-benzylpiperazine derivative 21n was comparable in potency to 21h but lacked the same optimal solubility profile [1]. In vivo evaluation in a rabbit model of small vessel thrombosis demonstrated significantly greater antithrombotic efficacy for 21h compared to previously studied compounds with similar intrinsic in vitro activity but inferior aqueous solubility [1].

Phosphodiesterase inhibition Antithrombotic Platelet aggregation

Hydrochloride Salt Form Confers Solubility Advantage Over Free Base

The free base of 1-(cyclohexylmethyl)piperazine has an estimated aqueous solubility (ESOL) of approximately 1.5 mg/mL (0.008 mol/L) . The monohydrochloride salt (CAS 412293-90-4) is reported to be soluble in water and polar solvents to a greater extent, facilitating its use in aqueous biological assay systems . In the structurally related N-(cyclohexylmethyl)piperazinamide series, the dihydrochloride salt achieved solubility of ≥10 mg/mL in water, a level unattainable with the corresponding N-phenylpiperazinamides (21aj, 21ak) due to the weakly basic piperazine nitrogen precluding stable salt formation [1]. This salt-form advantage is not shared by all N-substituted piperazine analogs; for instance, 1-cyclohexylpiperazine is primarily soluble only in organic solvents such as chloroform and methanol .

Aqueous solubility Salt selection Formulation

Steric and Conformational Differentiation of Cyclohexylmethyl vs. Benzyl Moiety in Receptor Binding

The cyclohexylmethyl group introduces a saturated, non-planar, chair-conformation cyclohexane ring separated from the piperazine core by a methylene spacer, resulting in a distinct steric and conformational profile compared to the planar, aromatic benzyl group or the directly attached cyclohexyl ring [1]. In the Briner et al. (2006) MC4R study, this structural difference translated into quantitatively distinct binding affinities: cyclohexylmethyl (Ki = 13 nM) vs. benzyl (Ki = 200 nM) vs. cyclohexyl (Ki = 4 nM) [1]. The methylene spacer in cyclohexylmethyl provides an additional rotational degree of freedom that the directly attached cyclohexyl group lacks, allowing the cyclohexane ring to sample a broader conformational space for optimal receptor fit [2]. This flexibility, however, comes at a modest affinity cost relative to the directly attached cyclohexyl group (13 nM vs. 4 nM), suggesting that the spacer modulates rather than maximizes binding interactions – a feature that can be exploited to fine-tune selectivity [1].

Structure-activity relationship Conformational flexibility Receptor fit

Proven Application Scenarios Where 1-(Cyclohexylmethyl)piperazine Hydrochloride Provides Differentiated Value


MC4R Antagonist / Agonist Synthesis for Obesity and Metabolic Disorder Drug Discovery

Based on the 15.4-fold MC4R affinity improvement of cyclohexylmethyl over benzyl (Ki 13 nM vs. 200 nM) demonstrated by Briner et al. [1], 1-(cyclohexylmethyl)piperazine hydrochloride is the preferred piperazine intermediate for constructing MC4R-targeted compound libraries. The cyclohexylmethyl moiety provides a specific affinity advantage in the MC4R privileged structure scaffold, outperforming both the benzyl and cycloheptyl analogs. Researchers developing MC4R modulators for obesity, cachexia, or metabolic syndrome should prioritize this intermediate to maximize the probability of identifying high-affinity lead compounds.

cAMP Phosphodiesterase Inhibitor Development with Built-in Solubility Optimization

The identification of N-(cyclohexylmethyl)piperazinamide 21h (cAMP PDE IC₅₀ = 0.4 nM) as the lead compound with optimal aqueous solubility (≥10 mg/mL) by Meanwell et al. [2] demonstrates that 1-(cyclohexylmethyl)piperazine hydrochloride is a strategically superior intermediate for PDE inhibitor programs. Unlike benzyl or phenyl analogs that suffer from solubility-limited in vivo efficacy, the cyclohexylmethyl group sits precisely at the C7 lipophilicity ceiling that maintains formulation-compatible solubility. This makes the compound ideal for antithrombotic and cardiovascular drug discovery programs where both sub-nanomolar potency and aqueous formulation are required for in vivo proof-of-concept studies.

Sigma Receptor Ligand Exploration Exploiting Distinct Conformational Profile

Cyclohexylpiperazine derivatives are well-established high-affinity sigma-1 and sigma-2 receptor ligands, with compounds such as PB28 achieving sub-nanomolar Ki values (σ1 Ki = 0.38 nM, σ2 Ki = 0.68 nM) . The cyclohexylmethyl-substituted piperazine core introduces an additional methylene spacer that alters the conformational landscape relative to directly N-cyclohexyl-substituted analogs, as evidenced by the MC4R affinity data where cyclohexylmethyl (13 nM) and cyclohexyl (4 nM) show distinct binding profiles [1]. This intermediate thus offers sigma receptor researchers a distinct steric tool for probing the structural determinants of sigma subtype selectivity.

Synthesis of CNS-Penetrant Chemical Probes with Balanced LogP

The intermediate LogP of 2.0 (XLogP3-AA) positions 1-(cyclohexylmethyl)piperazine hydrochloride in the optimal range for CNS drug-likeness (LogP 1–4), with superior predicted membrane permeability compared to 1-benzylpiperazine (LogP ~1.36) while maintaining better aqueous solubility than more lipophilic N-substituted piperazines [3][2]. For medicinal chemistry teams synthesizing CNS-targeted chemical probes – particularly those targeting GPCRs, ion channels, or transporters – this intermediate provides a pre-optimized balance of permeability and solubility that can reduce the number of design-make-test cycles required to achieve both target engagement and favorable pharmacokinetics.

Quote Request

Request a Quote for 1-(Cyclohexylmethyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.